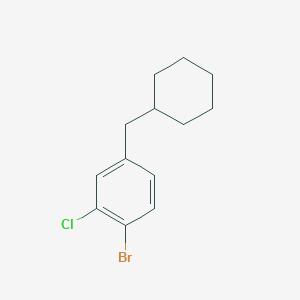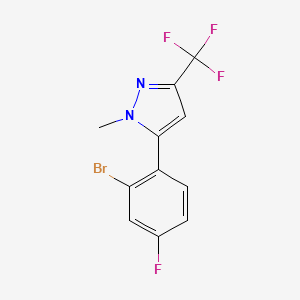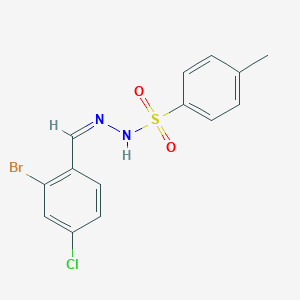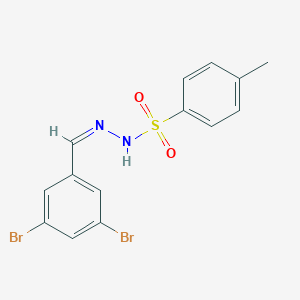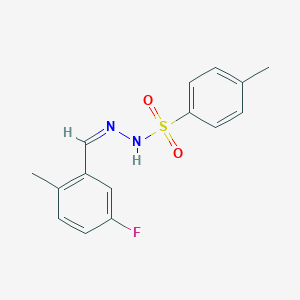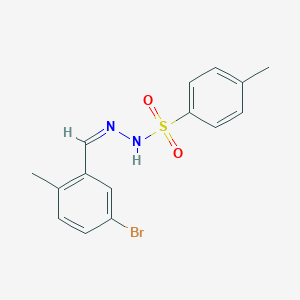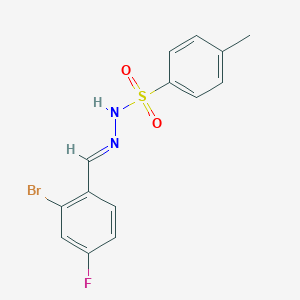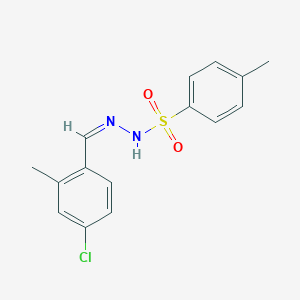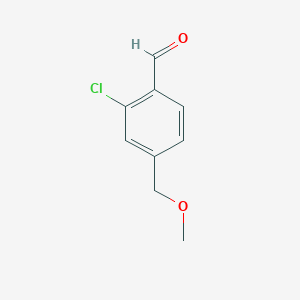
2-Chloro-4-(methoxymethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 170.59 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available resources .科学的研究の応用
2-CMB is used in a wide range of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals and dyes. It is also used in the synthesis of polymers and in the development of new materials. In addition, 2-CMB is used in medical and biological research, including the study of enzyme inhibitors, drug metabolism, and gene expression.
作用機序
The mechanism of action of 2-CMB is not fully understood. It is known that 2-CMB acts as a substrate for a number of enzymes, including cytochrome P450 and aldehyde oxidase. It is also known that 2-CMB can inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
2-CMB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase and to increase the activity of cytochrome P450. It has also been shown to have an effect on the metabolism of drugs, as well as on gene expression. In addition, 2-CMB has been shown to have an effect on the activity of certain hormones, including cortisol and epinephrine.
実験室実験の利点と制限
2-CMB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available commercially. Another advantage is that it is relatively stable and has a low toxicity. One of the main limitations is that it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for 2-CMB research. One of the main areas of research is the development of new compounds and materials using 2-CMB as a starting material. Another area of research is the development of new methods for the synthesis of 2-CMB. In addition, further research is needed to better understand the biochemical and physiological effects of 2-CMB, as well as its mechanism of action. Finally, further research is needed to explore the potential applications of 2-CMB in medical and biological research.
合成法
2-CMB can be synthesized through a number of methods. One of the most common methods is the reaction of 4-methoxymethylbenzaldehyde with thionyl chloride in the presence of a base such as pyridine or triethylamine. Another method is the reaction of 4-methoxymethylbenzaldehyde with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction of 4-methoxymethylbenzaldehyde with formaldehyde and hydrochloric acid is also a common synthesis method.
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobenzaldehyde, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . Specific safety and hazard information for 2-Chloro-4-(methoxymethyl)benzaldehyde is not available in the resources .
特性
IUPAC Name |
2-chloro-4-(methoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSMAMBXFEFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



